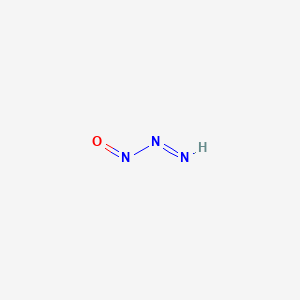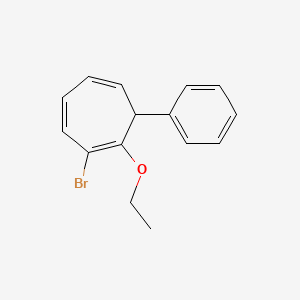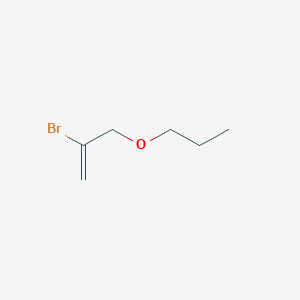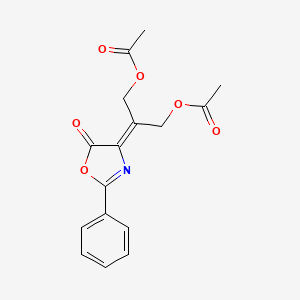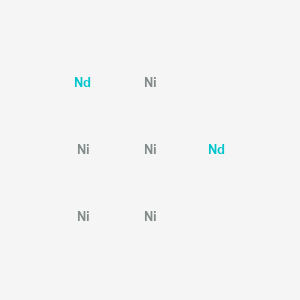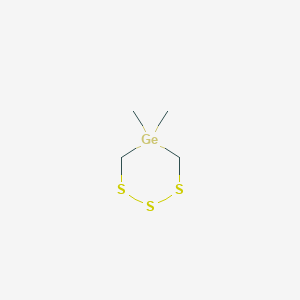
5,5-Dimethyl-1,2,3,5-trithiagerminane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-1,2,3,5-trithiagerminane is an organosulfur compound characterized by the presence of three sulfur atoms and a germanium atom within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,2,3,5-trithiagerminane typically involves the reaction of germanium tetrachloride with a thiol compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product through a series of purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-1,2,3,5-trithiagerminane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted germanium compounds.
Applications De Recherche Scientifique
5,5-Dimethyl-1,2,3,5-trithiagerminane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-1,2,3,5-trithiagerminane involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. The presence of sulfur atoms allows for the formation of strong bonds with metal centers, making it a useful ligand in coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: A diketone compound with similar structural features but different chemical properties.
Dimethoxymethane: An ether compound with different functional groups but similar molecular size.
Uniqueness
5,5-Dimethyl-1,2,3,5-trithiagerminane is unique due to the presence of germanium and multiple sulfur atoms in its structure
Propriétés
Numéro CAS |
90754-01-1 |
|---|---|
Formule moléculaire |
C4H10GeS3 |
Poids moléculaire |
227.0 g/mol |
Nom IUPAC |
5,5-dimethyl-1,2,3,5-trithiagerminane |
InChI |
InChI=1S/C4H10GeS3/c1-5(2)3-6-8-7-4-5/h3-4H2,1-2H3 |
Clé InChI |
GUDGUNKHFRIDLH-UHFFFAOYSA-N |
SMILES canonique |
C[Ge]1(CSSSC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


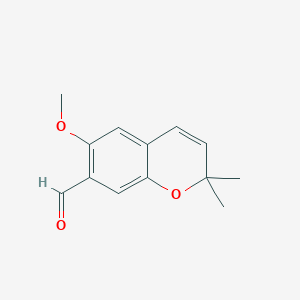
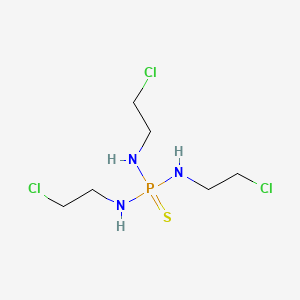
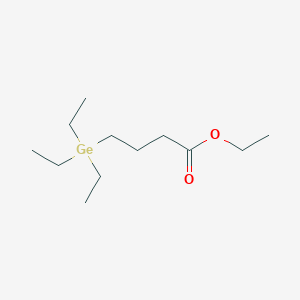
![2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile](/img/structure/B14368142.png)
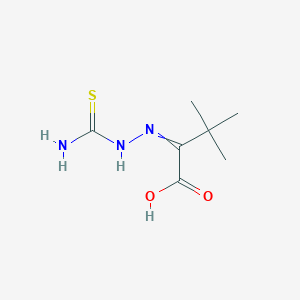
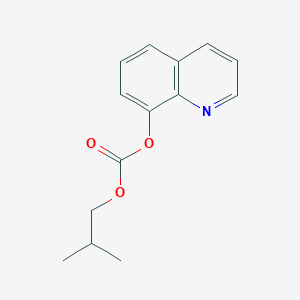
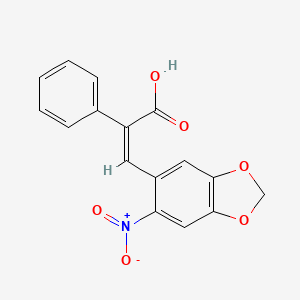
![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)
